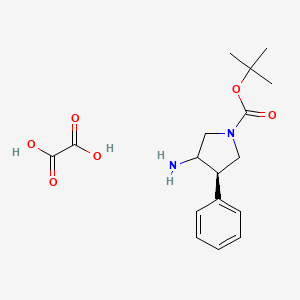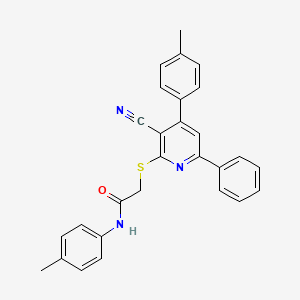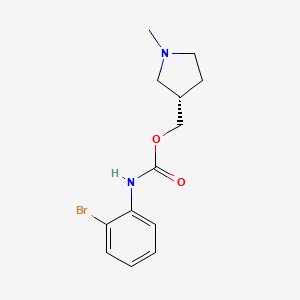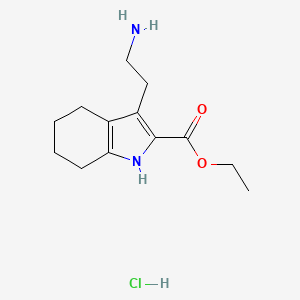
Ethyl 3-(2-aminoethyl)-4,5,6,7-tetrahydro-1H-indole-2-carboxylate hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 3-(2-aminoethyl)-4,5,6,7-tetrahydro-1H-indole-2-carboxylate hydrochloride is a chemical compound that belongs to the class of indole derivatives. This compound is of significant interest due to its structural similarity to various biologically active molecules, including neurotransmitters like serotonin and melatonin. The presence of the indole ring system and the aminoethyl side chain makes it a versatile compound for various scientific applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(2-aminoethyl)-4,5,6,7-tetrahydro-1H-indole-2-carboxylate hydrochloride typically involves the following steps:
Formation of the Indole Ring: The indole ring can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Introduction of the Aminoethyl Side Chain: The aminoethyl group can be introduced via reductive amination, where an aldehyde or ketone reacts with an amine in the presence of a reducing agent like sodium cyanoborohydride.
Esterification: The carboxylic acid group on the indole ring can be esterified using ethanol and a strong acid catalyst like sulfuric acid.
Hydrochloride Formation: The final step involves converting the free base into its hydrochloride salt by reacting it with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure high yield and purity. The use of catalysts and optimized reaction conditions can significantly enhance the efficiency of the process.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl group in the ester, converting it to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents like thionyl chloride can be used for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Oxidized indole derivatives.
Reduction: Alcohol derivatives of the ester group.
Substitution: Various substituted aminoethyl derivatives.
Applications De Recherche Scientifique
Ethyl 3-(2-aminoethyl)-4,5,6,7-tetrahydro-1H-indole-2-carboxylate hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in neurotransmitter pathways due to its structural similarity to serotonin.
Medicine: Investigated for its potential therapeutic effects, including antidepressant and anxiolytic properties.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mécanisme D'action
The mechanism of action of Ethyl 3-(2-aminoethyl)-4,5,6,7-tetrahydro-1H-indole-2-carboxylate hydrochloride involves its interaction with various molecular targets, including neurotransmitter receptors and enzymes. The indole ring system allows it to mimic the structure of natural neurotransmitters, enabling it to bind to serotonin receptors and modulate their activity. This interaction can influence various physiological processes, including mood regulation and sleep.
Comparaison Avec Des Composés Similaires
Similar Compounds
Serotonin: A natural neurotransmitter with a similar indole structure.
Melatonin: Another indole derivative involved in regulating sleep-wake cycles.
Tryptamine: A simple indole derivative that serves as a precursor to various neurotransmitters.
Uniqueness
Ethyl 3-(2-aminoethyl)-4,5,6,7-tetrahydro-1H-indole-2-carboxylate hydrochloride is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and biological interactions. Its versatility makes it a valuable compound for research and industrial applications.
Propriétés
Formule moléculaire |
C13H21ClN2O2 |
|---|---|
Poids moléculaire |
272.77 g/mol |
Nom IUPAC |
ethyl 3-(2-aminoethyl)-4,5,6,7-tetrahydro-1H-indole-2-carboxylate;hydrochloride |
InChI |
InChI=1S/C13H20N2O2.ClH/c1-2-17-13(16)12-10(7-8-14)9-5-3-4-6-11(9)15-12;/h15H,2-8,14H2,1H3;1H |
Clé InChI |
NPEOSYJOYRMRKA-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=C(C2=C(N1)CCCC2)CCN.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-amino-N-(2-chlorophenyl)-4-(4-chlorophenyl)-6-phenylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B11778707.png)
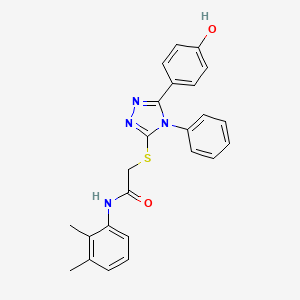

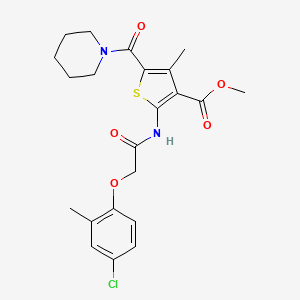
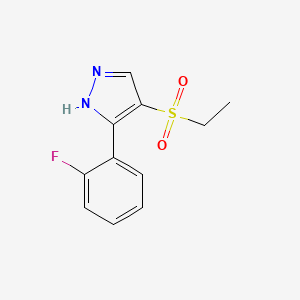
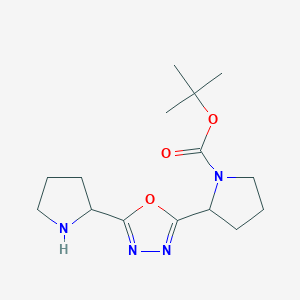

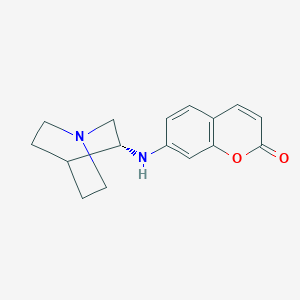

![(6-(2,4-Dichlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methanamine](/img/structure/B11778758.png)

